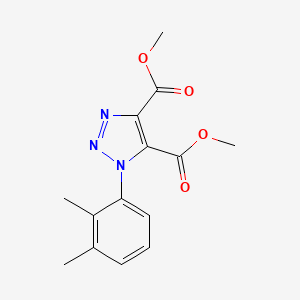

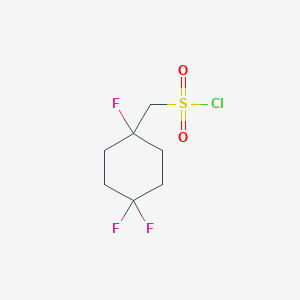

Dimethyl 1-(2,3-dimethylphenyl)triazole-4,5-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl 1-(2,3-dimethylphenyl)triazole-4,5-dicarboxylate is a type of synthetic 1,2,3-triazole . Triazoles are important organic substrates with many possible applications, ranging from industrial uses to a variety of pharmaceutical applications . They are used in the manufacture of dyes and inks, corrosion inhibitors, and polymers . Additionally, triazole-containing molecules have been shown to have anti-allergenic, anti-bacterial, and anti-HIV activities, and are under study as drugs for the treatment of osteoarthritis and obesity .

Synthesis Analysis

The synthesis of 1,2,3-triazoles involves the 1,3-dipolar cycloaddition of an alkyl azide to an alkyne . This reaction theoretically results in perfect ‘atom economy’, meaning every atom of starting material is incorporated into the product molecule . Traditional approaches to the synthesis of these molecules have limitations which make them less suitable for use in the undergraduate lab . For example, one classical approach involves doing the reaction over many hours and under extremely high pressures inside a steel bomb reactor .Molecular Structure Analysis

The structure of fully substituted triazoles was verified using FTIR, 1H, 13C NMR spectroscopy, HRMS, advanced NMR techniques (COSY, C-APT, HSQC, and HMBC), and X-ray crystallography .Chemical Reactions Analysis

Triazoles have become important organic substrates owing to their many possible applications . They are particularly interesting for pharmaceutical applications because they are more likely to be water soluble than standard aromatic systems, and are stable under biological conditions .Physical And Chemical Properties Analysis

Triazoles are more likely to be water soluble than standard aromatic systems, and are stable under biological conditions . They have unusual N, N, bonding arrangements .科学的研究の応用

Ruthenium-Catalyzed Cycloaddition

The ruthenium-catalyzed cycloaddition of aryl azides and alkynes to form 1,5-disubstituted 1,2,3-triazoles demonstrates an application in synthesizing triazole derivatives efficiently. This process benefits from higher yields, cleaner products, and shorter reaction times under microwave irradiation (Rasmussen, Boren, & Fokin, 2007).

Freezing of Equilibrium

The study on freezing the equilibrium of 1,2,3-triazole and 3(5)-methylpyrazole by complex formation with a specific compound reveals the isolation of less stable isomers in pure state as complexes. This highlights the triazole's utility in stabilizing specific chemical structures for further applications (Toda et al., 1988).

Enhancing Anion Transport

The incorporation of clicked 1,2,3-triazoles into anion-exchange membranes (AEMs) for alkaline fuel cells demonstrates the utility of triazole derivatives in enhancing anion transport. This approach significantly improves the hydroxide diffusion coefficient and anion conductivities, showing potential for energy applications (Li, Guiver, & Binder, 2013).

Synthesis of Triazoloapyrimidinedicarboxylates

A novel one-pot method for the synthesis of triazoloapyrimidinedicarboxylates showcases an application in creating complex triazole-based structures using silica sodium carbonate. This method is highlighted for its mild, convenient, and environmentally benign characteristics (Karami, Farahi, & Banaki, 2015).

Xanthine Oxidase Inhibition

Research on dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and derivatives synthesized under green chemistry conditions without solvent and catalysts found significant inhibition activities on xanthine oxidase (XO) enzyme. This showcases potential medicinal applications of triazole derivatives in managing diseases related to XO activity (Yagiz et al., 2021).

作用機序

将来の方向性

Triazoles have many possible applications, ranging from industrial uses to a variety of pharmaceutical applications . They are under study as drugs for the treatment of osteoarthritis and obesity . As part of ongoing efforts to acquaint undergraduates with the latest and most significant advances in synthetic chemistry, a series of experiments that focus on environmentally friendly or ‘green’ methods have been developed .

特性

IUPAC Name |

dimethyl 1-(2,3-dimethylphenyl)triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-8-6-5-7-10(9(8)2)17-12(14(19)21-4)11(15-16-17)13(18)20-3/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQAUGYGMOGCRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dimethyl 1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

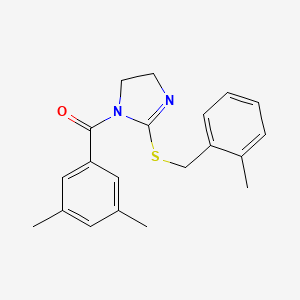

![N-(4-propan-2-ylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2972059.png)

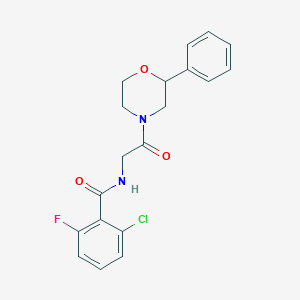

![2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2972062.png)

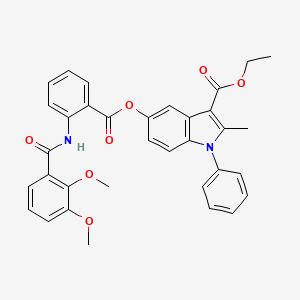

![1-(3,5-Dimethylphenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2972063.png)

![(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2972079.png)